![molecular formula C8H5NO3 B1175958 3-(Hydroxyimino)benzofuran-2(3H)-one CAS No. 17892-65-8](/img/structure/B1175958.png)
3-(Hydroxyimino)benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Hydroxyimino)benzofuran-2(3H)-one” is a chemical compound that has been studied in various scientific researches . It has been involved in organocatalytic asymmetric reactions with naphthoquinones .
Synthesis Analysis
The synthesis of “3-(Hydroxyimino)benzofuran-2(3H)-one” has been achieved through different methods. One method involves an organocatalytic asymmetric reaction of benzofuran-2(3H)-ones with naphthoquinones . Another method involves a recyclable nickel-catalyzed C–H/O–H dual functionalization of phenols with mandelic acids .Molecular Structure Analysis
The molecular structure of “3-(Hydroxyimino)benzofuran-2(3H)-one” has been analyzed in several studies . These studies have revealed that a diverse range of 3-aryl benzofuran-2(3H)-ones, toluenes, and phenols undergo C–H bond cleavage to generate all-carbon quaternary centers .Chemical Reactions Analysis
The chemical reactions involving “3-(Hydroxyimino)benzofuran-2(3H)-one” have been studied extensively . For instance, it has been found that 3-aryl benzofuran-2(3H)-ones, toluenes, and phenols undergo C–H bond cleavage to generate all-carbon quaternary centers .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Hydroxyimino)benzofuran-2(3H)-one” have been analyzed in various studies . These studies have provided insights into the properties of this compound, such as its reactivity in chemical reactions .Scientific Research Applications
Chiral amine thiourea-promoted enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to maleimides have been explored, leading to products with high yields and good diastereo- and enantioselectivities. This includes the formation of adducts with a quaternary center at the C3-position of benzofuran-2(3H)-one (Li et al., 2010).
Copper-catalyzed radical cascade reactions involving benzofuran-2(3H)-ones have been studied, demonstrating a novel approach to synthesizing cyano-containing benzofuran-2(3H)-ones with excellent functional-group compatibility (Yu et al., 2019).
Benzofuran-2(3H)-ones have shown significant antinociceptive activity in various pain models, suggesting their potential as antinociceptive agents (Gonçalves et al., 2012).
Palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as a CO source has been developed, showcasing a method to obtain various derivatives of benzofuran-2(3H)-ones (Li et al., 2017).
Synthesis of benzofuran-2(3H)-ones via DBU-induced condensation reactions has been explored, leading to a range of benzofuran derivatives with potential antioxidant properties (Rangaswamy et al., 2015).
The reversible deprotonation of benzofuran-2(3H)-ones has been kinetically studied, providing insights into the influence of aromaticity on intrinsic barriers in chemical reactions (Bernasconi & Pérez-Lorenzo, 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-nitroso-1-benzofuran-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8-7(9-11)5-3-1-2-4-6(5)12-8/h1-4,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRZBVCERMULPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)O)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.